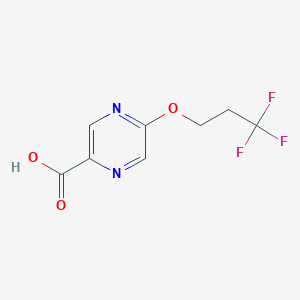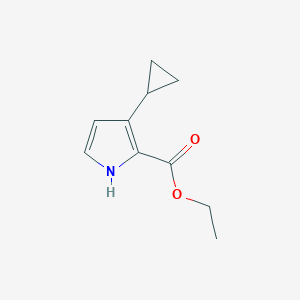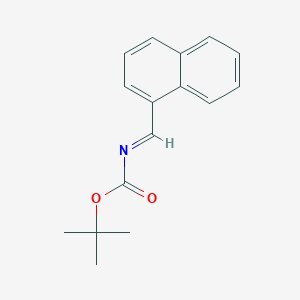![molecular formula C13H13N3O3S B1370614 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid CAS No. 1142202-80-9](/img/structure/B1370614.png)
4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid typically involves the reaction of aniline with carbonyl compounds to form the anilinocarbonyl group. This is followed by the formation of the 1,3,4-thiadiazole ring through cyclization reactions. The final step involves the attachment of the butanoic acid moiety .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The anilinocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid is used in several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds with proteins, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(Benzoyl)-1,3,4-thiadiazol-2-YL]-butanoic acid
- 4-[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-YL]-butanoic acid
- 4-[5-(Methylcarbamoyl)-1,3,4-thiadiazol-2-YL]-butanoic acid
Uniqueness
4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid is unique due to the presence of the anilinocarbonyl group, which provides specific binding properties and reactivity. This makes it particularly useful in proteomics research and other applications where specific interactions with proteins are required .
Properties
IUPAC Name |
4-[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11(18)8-4-7-10-15-16-13(20-10)12(19)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTGVXVKTZPJIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)



